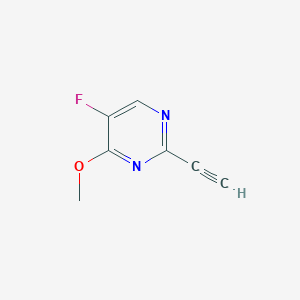

2-Ethynyl-5-fluoro-4-methoxypyrimidine

CAS No.: 1330044-12-6

Cat. No.: VC2722292

Molecular Formula: C7H5FN2O

Molecular Weight: 152.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1330044-12-6 |

|---|---|

| Molecular Formula | C7H5FN2O |

| Molecular Weight | 152.13 g/mol |

| IUPAC Name | 2-ethynyl-5-fluoro-4-methoxypyrimidine |

| Standard InChI | InChI=1S/C7H5FN2O/c1-3-6-9-4-5(8)7(10-6)11-2/h1,4H,2H3 |

| Standard InChI Key | NEYJUWZPFWPUJA-UHFFFAOYSA-N |

| SMILES | COC1=NC(=NC=C1F)C#C |

| Canonical SMILES | COC1=NC(=NC=C1F)C#C |

Introduction

2-Ethynyl-5-fluoro-4-methoxypyrimidine is a synthetic organic compound characterized by its molecular formula C7H5FN2O and a molecular weight of 152.13 g/mol. It features a pyrimidine ring with three distinct substituents: an ethynyl group at the 2-position, a fluorine atom at the 5-position, and a methoxy group at the 4-position. This unique arrangement of functional groups imparts specific chemical properties that enhance its reactivity and potential applications in scientific research.

Synthesis of 2-Ethynyl-5-fluoro-4-methoxypyrimidine

The synthesis of 2-Ethynyl-5-fluoro-4-methoxypyrimidine typically involves several key steps:

-

Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-4-methoxypyrimidine.

-

Ethynylation: The ethynyl group is introduced through a reaction with an ethynylating agent, such as ethynyl magnesium bromide, under controlled conditions.

-

Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at low temperatures to prevent side reactions.

Industrial production methods may employ continuous flow reactors and automated systems to enhance efficiency and yield.

Biological Activity

2-Ethynyl-5-fluoro-4-methoxypyrimidine exhibits notable biological activity, particularly in its interactions with enzymes and receptors. The ethynyl group can form covalent bonds with nucleophilic sites on target proteins, leading to inhibition or modulation of enzymatic activity. The fluorine atom enhances binding affinity, while the methoxy group improves solubility in biological systems.

Anticancer Activity

Studies have shown that this compound can inhibit the proliferation of cancer cells, particularly in leukemia models. For instance, it demonstrated significant growth inhibition against certain leukemia cell lines with IC50 values in the nanomolar range.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor in biochemical assays. Its ability to modulate enzyme activity suggests applications in drug development targeting specific pathways.

Comparison with Similar Compounds

2-Ethynyl-5-fluoro-4-methoxypyrimidine is distinct from similar compounds due to its unique combination of functional groups.

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Ethynyl-5-fluoropyrimidine | Lacks methoxy group | Reduced solubility and reactivity |

| 2-Ethynyl-4-methoxypyrimidine | Lacks fluorine atom | Lower binding affinity |

| 5-Fluoro-4-methoxypyrimidine | Lacks ethynyl group | Limited participation in coupling reactions |

Applications in Scientific Research

2-Ethynyl-5-fluoro-4-methoxypyrimidine is used as a building block in the synthesis of more complex organic molecules. It is also utilized in the study of enzyme interactions and as a probe in biochemical assays. Additionally, it has applications in the production of specialty chemicals and materials with specific properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume